Polyinosinic Polycytidylic acid sodium salt

Overview

Description

Polyinosinic Polycytidylic acid sodium salt, usually abbreviated as poly I:C or poly (I:C), is an immunostimulant . It is used in the form of its sodium salt to simulate viral infections . Poly I:C is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells .

Molecular Structure Analysis

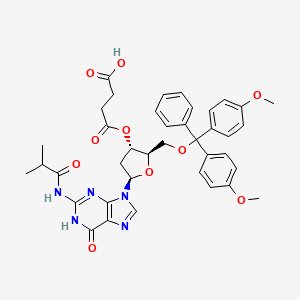

Poly I:C is a mismatched double-stranded RNA with one strand being a polymer of inosinic acid, the other a polymer of cytidylic acid .

Chemical Reactions Analysis

Poly I:C is structurally similar to double-stranded RNA, which is present in some viruses and is a “natural” stimulant of TLR3 . Thus, Poly I:C can be considered a synthetic analog of double-stranded RNA and is a common tool for scientific research on the immune system .

Physical And Chemical Properties Analysis

Polyinosinic Polycytidylic acid sodium salt is a lyophilized powder . It is soluble in water at a concentration of 10 mg/mL . The storage temperature is -20°C .

Scientific Research Applications

Immunology

Poly (I:C) is recognized by Toll-like receptor 3 (TLR3), which plays a crucial role in the immune response against viral pathogens . It’s used to study cell signaling related to TLR3 and to simulate viral infections for research purposes. In immunological studies, Poly (I:C) has been shown to enhance inflammation, which can influence alloimmunity to platelet transfusion in mice .

Oncology

Poly (I:C) has been suggested as an adjuvant to boost specific anti-tumor immune responses against peptide-based vaccines . It aids in the generation of stable, mature dendritic cells, which are essential for initiating effective immune responses after vaccination.

Vaccine Development

As an adjuvant, Poly (I:C) significantly improves the magnitude, breadth, and durability of CD4+ T cell immune responses, which could play a role in controlling viral replication following vaccination . It’s particularly effective in prime-boost vaccination strategies.

Gene Therapy

Poly (I:C) is used in gene therapy research to activate immune responses and induce apoptosis in specific cell types, such as β-cells in the pancreas . This application is crucial for understanding and developing treatments for autoimmune diseases.

Molecular Biology

In molecular biology, Poly (I:C) serves as a model RNA to study cell signaling and the innate immune response. It’s used in transfection studies to induce β-cell apoptosis and to understand the mechanisms of dsRNA-induced cellular responses .

Pharmacology

In pharmacology, Poly (I:C) is explored for its potential as an immune stimulant and antiviral agent. It’s commonly used in research to induce interferon production and study immune responses in vitro, with potential applications in studying viral infections such as hepatitis and HIV .

Biochemistry

Poly (I:C) is a tool in biochemistry for simulating viral infections and studying the biochemical pathways involved in the immune response. Its interaction with TLR3 and subsequent activation of inflammatory pathways are of particular interest for understanding the biochemistry of immune responses .

Mechanism of Action

Mode of Action

The compound mimics viral infections by structurally resembling dsRNA, a molecular pattern associated with viral infections . Upon binding to its receptors, it can activate numerous signaling pathways depending on the conditions .

Pharmacokinetics

It is known that the compound requires ionic strength to maintain its double-strand structure . To prevent denaturation, it should be reconstituted in solutions with physiological salt concentrations .

Result of Action

The activation of these pathways results in an immune response against viral pathogens, making Polyinosinic Polycytidylic Acid Sodium Salt an effective immunostimulant . It has been shown to induce fever in rats via an interleukin-1-dependent mechanism . Furthermore, it has been used as a potent adjuvant to enhance the specific antitumor immune responses against a peptide-based vaccine .

Action Environment

The action of Polyinosinic Polycytidylic Acid Sodium Salt can be influenced by environmental factors such as temperature and ionic strength. For instance, reconstitution may require heating and cooling to achieve re-annealing . Moreover, its stability in body fluids can be increased or decreased to reduce toxicity or enhance efficacy .

Safety and Hazards

Future Directions

Polyinosinic-polycytidylic acid sodium can be used as a vaccine adjuvant to enhance innate and adaptive immune responses, and to alter the tumor microenvironment . It can directly trigger cancer cells to undergo apoptosis . This suggests potential future directions in immunotherapy and cancer treatment.

properties

InChI |

InChI=1S/C10H13N4O8P.C9H14N3O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQKWBYQAUFQM-VRQAYDGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7NaO16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 137229713 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)

![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)

![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)

![2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436771.png)